molecular formula C13H20N4O2 B592288 tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 634468-96-5

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Cat. No.: B592288
CAS No.: 634468-96-5
M. Wt: 264.329
InChI Key: JWFIRRWHYFDUCF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a pyrimidinyl group and a tert-butyl ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-containing drugs .

Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for the design of drugs with specific receptor affinities and activities .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrimidinyl group enhances its ability to interact with nucleic acids and proteins, making it particularly useful in medicinal chemistry .

Biological Activity

Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2C_{13}H_{20}N_{4}O_{2}. The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butyl ester group, contributing to its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The presence of the pyrimidine moiety allows for effective binding to the ATP-binding site of these kinases, contributing to their selectivity and potency against cancer cells .
  • Antiproliferative Effects : Research indicates that derivatives of piperazine can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects in leukemia and breast cancer cell lines, indicating potential use in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity Cell Line/Model IC50 Value
Study 1CDK inhibitionVarious cancer cellsSub-micromolar
Study 2AntiproliferativeCEM-13, MDA-MB-231<10 µM
Study 3Apoptosis inductionMCF-7Dose-dependent

Case Studies

Several studies have highlighted the efficacy of pyrimidine-containing piperazine derivatives:

  • Inhibition of CDK4/6 : A derivative similar to this compound was found to selectively inhibit CDK4/6, leading to reduced cell proliferation in breast cancer models. The compound's ability to bind effectively to the kinase's inactive conformation was crucial for its action .
  • Antitumor Activity : In a study focusing on pyrimidine derivatives, compounds were tested against human leukemia cell lines, showing significant cytotoxic effects. The mechanism involved apoptosis induction through increased levels of caspase-3 and p53 expression, suggesting a robust apoptotic pathway activation .
  • Metabolic Stability : Another study examined the metabolic stability of piperazine derivatives, noting that modifications could enhance both solubility and potency while reducing clearance rates in liver microsomes. This indicates the importance of structural optimization in developing effective therapeutic agents .

Properties

IUPAC Name

tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFIRRWHYFDUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736832
Record name tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634468-96-5
Record name tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo pyrimidine (1.0 g, 6.29 mmol) and 1-Boc-piperazine (1.17 g, 6.28 mmol) were dissolved in toluene (20 mL) and the solution was purged with argon for 10 min. Sodium tert-butoxide (816 mg, 8.49 mmol) and catalytic Pd(PtBu3)2 (320 mg, 0.63 mmol) were added and the reaction mixture was heated to 120° C. for 10 h. The reaction mixture was cooled to room temperature, diluted with EtOAc and filtered through Celite. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 80% EtOAc in petroleum ether) to get tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate (700 mg, yield 42%). 1H NMR (300 MHz, MeOD) δ 8.57 (s, 1H), 8.48 (m, 2H), 3.61-3.58 (m, 4H), 3.30-3.27 (m, 4H), 1.47 (s, 9H). MS (ESI) m/z: Calculated for C13H20N4O2: 264.16. found: 265.0 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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